REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][N:6]=1)=[O:4].[BrH:12].OO.N>>[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[C:7]([Br:12])[N:6]=1)=[O:4]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NC=C(C=C1)N
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
aqeous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for 1 hour the reaction mixture
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
was cooled down
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with 300 mL ethyl acetate
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with additional ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration the solvent
|
Type
|
CUSTOM
|
Details
|
was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography on silica gel eluting with a n-heptane/ethyl acetate gradient
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
COC(=O)C1=NC(=C(C=C1)N)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |